3-(2,5-Dimethoxyphenyl)propanoyl chloride
Overview
Description
3-(2,5-Dimethoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,5-dimethoxyphenyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)propanoyl chloride typically involves the acylation of 2,5-dimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2,5-Dimethoxyphenyl)propionic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.
Alcohols: Esterification reactions often use pyridine as a base.
Water: Hydrolysis reactions are usually performed under acidic or basic conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
3-(2,5-Dimethoxyphenyl)propionic acid: Formed from hydrolysis.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 2,5-Dimethoxybenzoyl chloride
- 3-(2,5-Dimethoxyphenyl)propionamide
Uniqueness
3-(2,5-Dimethoxyphenyl)propanoyl chloride is unique due to its specific reactivity as an acylating agent, which allows for the selective modification of nucleophilic sites in various molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .
Biological Activity
3-(2,5-Dimethoxyphenyl)propanoyl chloride, with the chemical formula C11H13ClO3, is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This compound is characterized by its acyl chloride functional group, which makes it a reactive species capable of participating in numerous chemical reactions, particularly acylation processes.
- Molecular Formula : C11H13ClO3
- IUPAC Name : this compound
- CAS Number : 100126-94-1
The compound is synthesized through the acylation of 2,5-dimethoxybenzene with propionyl chloride in the presence of Lewis acid catalysts like aluminum chloride. The reaction occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
The biological activity of this compound primarily arises from its role as an acylating agent. It can react with various nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity allows it to modify biological molecules, potentially influencing their function and activity.
Antimicrobial and Antioxidant Activities
Recent studies have explored the antimicrobial and antioxidant properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution methods .
Case Study: Antimicrobial Screening
A study evaluated a series of synthesized pyrazoles derived from related compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. For example:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
4f | 62.5 | Antifungal |
3a | 62.5 | Antifungal |
4g | 31.25 | Antifungal |
These findings suggest that modifications to the 2,5-dimethoxyphenyl structure can enhance biological activity .
Antioxidant Activity
The antioxidant potential of related compounds was also assessed. The percentage inhibition of antioxidant activity at varying concentrations was documented as follows:
Concentration (µg/mL) | % Inhibition |
---|---|
3 | 41.81 ± 0.67 |
15 | 43.03 ± 0.09 |
31 | 45.63 ± 0.23 |
62.5 | 46.20 ± 0.19 |
250 | 46.51 ± 0.45 |
Such results indicate a promising profile for compounds derived from or related to this compound in antioxidant applications .
Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(2,5-Dimethoxyphenyl)propionic acid | Acid derivative | Non-reactive carboxylic acid group |
2,5-Dimethoxybenzoyl chloride | Benzoyl derivative | Different aromatic substitution |
3-(2,5-Dimethoxyphenyl)propionamide | Amide derivative | More stable than acyl chlorides |
The acyl chloride functionality in this compound allows for selective reactivity that is not present in its acid or amide counterparts.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQIRTSKIHVAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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